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Compound of Interest

Compound Name: delta2-Cefadroxil

Cat. No.: B601266 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the regulatory guidelines and

analytical procedures for the identification and quantification of the delta2-Cefadroxil impurity

in Cefadroxil drug substances and products. Adherence to these guidelines is critical for

ensuring the quality, safety, and efficacy of Cefadroxil-containing pharmaceuticals.

Introduction to delta2-Cefadroxil
delta2-Cefadroxil, also known as Cefadroxil delta-3 Isomer and formally recognized by the

United States Pharmacopeia (USP) as Cefadroxil Related Compound I, is a known process-

related impurity and potential degradation product of Cefadroxil.[1] Its chemical structure is

closely related to the active pharmaceutical ingredient (API), differing in the position of the

double bond within the cephem nucleus. The presence and quantity of this impurity must be

carefully monitored and controlled to meet the stringent requirements of regulatory bodies. The

CAS number for delta2-Cefadroxil is 147103-94-4.[1][2][3]

Regulatory Landscape and Acceptance Criteria
The control of impurities in pharmaceutical products is governed by international guidelines,

primarily those established by the International Council for Harmonisation of Technical

Requirements for Pharmaceuticals for Human Use (ICH), and enforced by national and

regional regulatory authorities such as the U.S. Food and Drug Administration (FDA) and the

European Medicines Agency (EMA). The United States Pharmacopeia (USP) and the

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b601266?utm_src=pdf-interest
https://www.benchchem.com/product/b601266?utm_src=pdf-body
https://www.benchchem.com/product/b601266?utm_src=pdf-body
https://www.benchchem.com/product/b601266?utm_src=pdf-body
https://synthinkchemicals.com/product/cefadroxil-delta-3-isomer/
https://www.benchchem.com/product/b601266?utm_src=pdf-body
https://synthinkchemicals.com/product/cefadroxil-delta-3-isomer/
https://www.pharmaffiliates.com/en/147103-94-4-cefadroxil-related-compound-i-6r-7r-7-r-2-amino-2-4-hydroxyphenyl-acetamido-3-methyl-8-oxo-1097192-pausp1097192.html
https://chromachemie.co.in/Product/USP-1097192
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b601266?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


European Pharmacopoeia (EP) provide specific monographs for Cefadroxil that outline the

requirements for impurity profiling.

Pharmacopeial and Regulatory Impurity Thresholds
The reporting, identification, and qualification of impurities are based on the maximum daily

dose (MDD) of the drug substance. For Cefadroxil, with a typical adult dose of 1 to 2 grams per

day, the following ICH Q3A/Q3B thresholds generally apply.

Threshold
Maximum Daily Dose ≤

2g/day
Purpose

Reporting Threshold ≥ 0.05%

The level above which an

impurity must be reported in a

regulatory submission.

Identification Threshold ≥ 0.10%

The level above which the

structure of an impurity must

be confirmed.

Qualification Threshold ≥ 0.15%

The level above which an

impurity's biological safety

must be established.

Source: ICH Q3A(R2) and Q3B(R2) Guidelines

While the general ICH guidelines provide a framework, specific monographs in the USP and

EP should be consulted for the definitive acceptance criteria for named impurities. Notably, a

proposal was made in the USP Pharmacopeial Forum to revise the acceptance limit for

Cefadroxil Related Compound I (delta2-Cefadroxil) in Cefadroxil Capsules from 0.1% to

0.15%.[4]

Summary of Known and Proposed Limits for delta2-Cefadroxil:
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Impurity Name Pharmacopeia Dosage Form
Proposed/Known

Limit

Cefadroxil Related

Compound I
USP Cefadroxil Capsules

0.15% (Proposed

revision)[4]

Researchers should always refer to the most current version of the relevant pharmacopeial

monograph for the official acceptance criteria.

Analytical Protocol: Quantification of delta2-
Cefadroxil by HPLC
This protocol describes a robust High-Performance Liquid Chromatography (HPLC) method

suitable for the separation and quantification of delta2-Cefadroxil from Cefadroxil and other

related substances. The method is based on principles outlined in various validated HPLC

methods for Cefadroxil analysis.[5][6][7]

Materials and Reagents
Cefadroxil Reference Standard (USP or EP)

delta2-Cefadroxil (Cefadroxil Related Compound I) Reference Standard

Acetonitrile (HPLC grade)

Methanol (HPLC grade)

Potassium phosphate monobasic (AR grade)

Orthophosphoric acid (AR grade)

Purified water (HPLC grade)

Chromatographic Conditions
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Parameter Condition

Column C18, 250 mm x 4.6 mm, 5 µm particle size

Mobile Phase

Acetonitrile and 0.05 M Potassium Phosphate

Monobasic buffer (pH adjusted to 5.0 with

orthophosphoric acid) in a ratio of 5:95 (v/v)

Flow Rate 1.0 mL/min

Detection Wavelength 230 nm

Injection Volume 20 µL

Column Temperature 30°C

Run Time Approximately 30 minutes

Preparation of Solutions
Buffer Solution (0.05 M Potassium Phosphate Monobasic, pH 5.0): Dissolve 6.8 g of

potassium phosphate monobasic in 1000 mL of purified water. Adjust the pH to 5.0 with

diluted orthophosphoric acid. Filter through a 0.45 µm membrane filter.

Mobile Phase: Prepare a mixture of the Buffer Solution and Acetonitrile in the ratio of 95:5

(v/v). Degas the mobile phase before use.

Standard Solution: Accurately weigh and dissolve an appropriate amount of Cefadroxil

Reference Standard and delta2-Cefadroxil Reference Standard in the Mobile Phase to

obtain a known concentration (e.g., Cefadroxil at 1.0 mg/mL and delta2-Cefadroxil at

0.0015 mg/mL, corresponding to 0.15% of the Cefadroxil concentration).

Test Solution: Accurately weigh and dissolve a quantity of the Cefadroxil drug substance or a

powdered portion of the drug product in the Mobile Phase to obtain a nominal Cefadroxil

concentration of 1.0 mg/mL.

System Suitability
Inject the Standard Solution and verify the following system suitability parameters:
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The resolution between the Cefadroxil peak and the delta2-Cefadroxil peak should be not

less than 2.0.

The tailing factor for the Cefadroxil peak should be not more than 2.0.

The relative standard deviation (RSD) for replicate injections of the delta2-Cefadroxil peak

should be not more than 5.0%.

Analysis and Calculation
Inject the Test Solution and identify the peaks based on the retention times obtained from the

Standard Solution. Calculate the percentage of delta2-Cefadroxil in the sample using the

following formula:

% delta2-Cefadroxil = (Peak Area of delta2-Cefadroxil in Test Solution / Peak Area of delta2-
Cefadroxil in Standard Solution) x (Concentration of delta2-Cefadroxil in Standard Solution /

Concentration of Cefadroxil in Test Solution) x 100

Visualizations
Logical Workflow for Impurity Reporting
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Logical Workflow for Impurity Reporting based on ICH Guidelines

Detect Impurity Peak in Chromatogram

Quantify Impurity Level

Compare with Reporting Threshold (e.g., 0.05%)

Report Impurity in Regulatory Submission

Above

No Action Required

Below

Compare with Identification Threshold (e.g., 0.10%)

Identify Chemical Structure

Above

Compare with Qualification Threshold (e.g., 0.15%)

Qualify Impurity (Toxicological Studies)

Above

Action Required
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Experimental Workflow for delta2-Cefadroxil Analysis by HPLC

Prepare Mobile Phase and Solutions
(Standard and Test)

Set Up HPLC System
(Column, Flow Rate, Wavelength)

Perform System Suitability Test
(Inject Standard Solution)

System Suitability Check

Analyze Test Sample
(Inject Test Solution)

Pass

Troubleshoot HPLC System

Fail

Integrate Peak Areas

Calculate Percentage of delta2-Cefadroxil

Report Results

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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